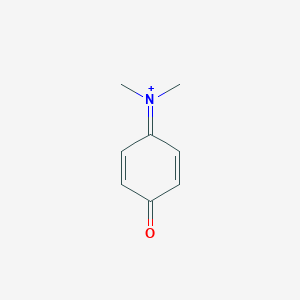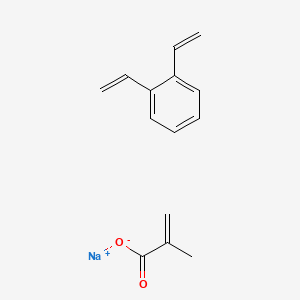
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate typically involves the reaction of 1,2-bis(ethenyl)benzene with 2-methylprop-2-enoic acid in the presence of a sodium catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The aromatic ring allows for electrophilic substitution reactions, while the aliphatic components can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Conditions for substitution reactions vary but often involve catalysts such as aluminum chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate: Similar in structure but with potassium instead of sodium.
1,2-bis(ethenyl)benzene;2-methylprop-2-enoate: Lacks the sodium component, leading to different chemical properties.
Uniqueness
Sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate is unique due to the presence of both sodium and the specific arrangement of its aromatic and aliphatic components. This combination gives it distinct chemical and physical properties that make it valuable for various applications.
Eigenschaften
CAS-Nummer |
63182-04-7 |
|---|---|
Molekularformel |
C14H15NaO2 |
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
sodium;1,2-bis(ethenyl)benzene;2-methylprop-2-enoate |
InChI |
InChI=1S/C10H10.C4H6O2.Na/c1-3-9-7-5-6-8-10(9)4-2;1-3(2)4(5)6;/h3-8H,1-2H2;1H2,2H3,(H,5,6);/q;;+1/p-1 |
InChI-Schlüssel |
IGKBDWIPWLLGIW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C)C(=O)[O-].C=CC1=CC=CC=C1C=C.[Na+] |
Verwandte CAS-Nummern |
63182-04-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


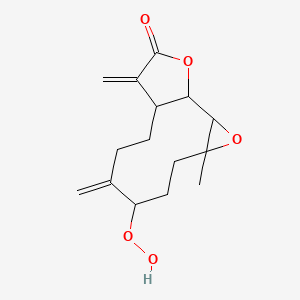
![3-[(4-Aminophenyl)trisulfanyl]-L-alanine](/img/structure/B14502956.png)


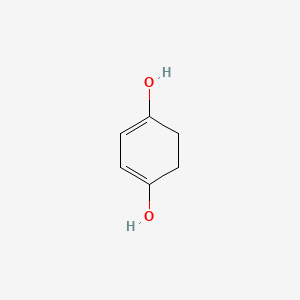






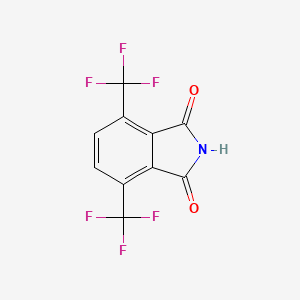
![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
